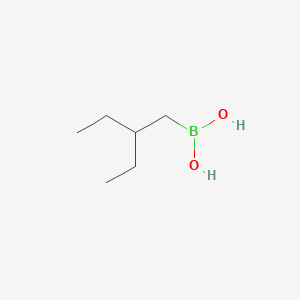

(2-ethylbutyl)boronic acid

Description

Properties

IUPAC Name |

2-ethylbutylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO2/c1-3-6(4-2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRRNCPGNQLJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456457 | |

| Record name | Boronic acid, (2-ethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140614-19-3 | |

| Record name | Boronic acid, (2-ethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylbutyl Boronic Acid

Foundational Synthetic Strategies for Alkylboronic Acids

General methods for forging C-B bonds provide the essential toolkit for accessing the broader class of alkylboronic acids. nih.gov These foundational techniques include hydroboration, transmetalation, and direct C-H borylation.

Hydroboration is a fundamental reaction in organoboron chemistry, involving the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. wikipedia.org For the synthesis of alkylboronic acids, the hydroboration of an alkene produces an organoborane intermediate, which can then be processed to yield the desired product.

The reaction is characterized by its high regioselectivity and stereospecificity. In the case of terminal alkenes, the boron atom typically adds to the less substituted carbon atom, a preference known as anti-Markovnikov regioselectivity. masterorganicchemistry.commasterorganicchemistry.com This selectivity is primarily driven by steric factors; the bulky boron-containing group favors the less hindered position. bolivianchemistryjournal.orgredalyc.org The addition is also stereospecifically syn, meaning the hydrogen and boron atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org

Various borane (B79455) reagents can be employed, with their steric bulk influencing the degree of regioselectivity. While borane itself (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BMS), is effective, bulkier reagents can enhance selectivity. wikipedia.orgorganic-chemistry.org

Table 1: Regioselectivity in the Hydroboration of Alkenes with Various Borane Reagents This table illustrates the general principle of how the choice of borane reagent affects the regioselectivity of boron placement on the less substituted carbon.

| Alkene | Borane Reagent | % Boron Addition at Less Substituted Carbon |

|---|---|---|

| 1-Hexene | Diborane (BH₃)₂ | 94% |

| Styrene | Diborane (BH₃)₂ | 80% |

| Styrene | Disiamylborane (B86530) (Sia₂BH) | 98% |

| 2-Methyl-1-butene | Diborane (BH₃)₂ | 99% |

| 2-Methyl-1-butene | 9-Borabicyclo[3.3.1]nonane (9-BBN) | 99.8% |

Data sourced from studies on hydroboration selectivity. redalyc.org

Transmetalation involves the transfer of an organic group from one metal to another. In boronic acid synthesis, this typically entails the reaction of an organometallic reagent, such as an organolithium or a Grignard reagent (organomagnesium halide), with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. wikipedia.orgborates.today

The reaction proceeds because the organic group is transferred from a more electropositive metal (e.g., lithium or magnesium) to the less electropositive boron atom. rsc.org A key consideration in this method is controlling the stoichiometry, as the initially formed boronic ester can react with additional organometallic reagent, leading to the formation of borinic acids or trialkylboranes as over-addition byproducts. google.comorgsyn.org Performing the reaction at low temperatures, such as -78 °C, helps to mitigate this issue. google.com Following the addition, acidic hydrolysis cleaves the borate ester to yield the final boronic acid. borates.today This method is one of the most established and widely used for preparing a diverse range of boronic acids. orgsyn.org

More recent advancements in synthetic methodology have led to the development of direct C-H borylation reactions. These processes utilize transition-metal catalysts, frequently based on iridium or rhodium, to activate a C-H bond and directly convert it into a C-B bond using a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgresearchgate.net

This approach is highly atom-economical as it avoids the pre-functionalization of the substrate (e.g., conversion to a halide or organometallic reagent). rsc.org The regioselectivity of these reactions is often governed by steric factors, with the borylation typically occurring at the least hindered C-H bond. rsc.org For certain substrates, directing groups can be employed to achieve high selectivity for a specific C-H bond that might not otherwise be favored. rsc.orgacs.org Iridium-catalyzed borylation has proven effective for a range of substrates, including the C(sp³)–H bonds found in alkyl groups. acs.orgcore.ac.uk

Proposed Synthetic Routes and Precursor Considerations for (2-Ethylbutyl)boronic Acid

While specific literature detailing the synthesis of this compound is sparse, established foundational methods allow for the confident proposal of viable synthetic routes from logical precursors.

A highly plausible route to this compound starts from the commercially available alcohol, 2-ethyl-1-butanol. lookchem.com This precursor can be converted into an organometallic reagent for subsequent reaction with a borate ester.

The proposed sequence is as follows:

Halogenation of 2-Ethyl-1-butanol: The primary alcohol can be converted to the corresponding alkyl halide, 1-bromo-2-ethylbutane (B1346692), using standard reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Formation of a Grignard Reagent: The resulting 1-bromo-2-ethylbutane is reacted with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) to generate the Grignard reagent, (2-ethylbutyl)magnesium bromide.

Reaction with a Trialkyl Borate: The freshly prepared Grignard reagent is then added carefully to a solution of a trialkyl borate, such as trimethyl borate, at low temperature (-78 °C) to form a boronic ester intermediate. google.comgoogle.com

Hydrolysis: The reaction mixture is warmed to room temperature and then subjected to an acidic aqueous workup to hydrolyze the boronic ester, yielding the final product, this compound. orgsyn.org

This organometallic approach is robust and benefits from the use of readily accessible starting materials. orgsyn.org

An alternative and equally compelling strategy is the hydroboration of a suitable branched alkene. The logical precursor for this route is 2-ethyl-1-butene (B1580654) .

The hydroboration of 2-ethyl-1-butene is expected to proceed with high regioselectivity. The double bond is monosubstituted at one carbon and disubstituted at the other. Both steric and electronic effects strongly favor the addition of the boron atom to the terminal, less-substituted carbon (C1). bolivianchemistryjournal.orgredalyc.org This anti-Markovnikov addition directly establishes the required (2-ethylbutyl) carbon skeleton attached to the boron atom.

The proposed sequence is as follows:

Hydroboration: 2-Ethyl-1-butene is reacted with a borane reagent. To maximize the yield of the desired monoalkylborane precursor and ensure high regioselectivity, a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane could be employed, although BH₃·THF is also expected to be highly selective for this substrate. redalyc.orgorganic-chemistry.org The reaction results in the formation of a (2-ethylbutyl)borane derivative.

Oxidative Workup or Hydrolysis: To obtain the boronic acid, the intermediate organoborane is not oxidized with hydrogen peroxide (which would yield 2-ethyl-1-butanol) but is instead hydrolyzed, often under acidic or basic conditions, to cleave the remaining B-H or B-C bonds (if a trialkylborane was formed) and produce this compound.

This hydroboration route is direct and efficient, leveraging the inherent selectivity of the reaction to construct the target molecule with precision.

Optimization of Reaction Conditions for Targeted Yield and Purity of this compound

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. The optimal conditions are highly dependent on the chosen synthetic route.

For the Grignard-based synthesis , key variables include temperature, solvent, and the stoichiometry of the reagents. Performing the reaction at low temperatures, such as 0 °C or -78 °C, is often necessary to minimize side reactions, including the formation of over-addition products. clockss.org The choice of ethereal solvents like tetrahydrofuran (THF) or diethyl ether is standard. googleapis.com

In hydroboration reactions , the choice of the borane reagent is paramount. While borane-THF complex (BH₃·THF) is common, bulkier reagents can enhance regioselectivity. The subsequent workup step is also critical; for instance, simple hydrolysis of the intermediate organoborane yields the boronic acid. clockss.org

For catalytic borylation methods , optimization involves screening catalysts, ligands, bases, and solvents. A study on the copper-catalyzed borylation of alkyl halides demonstrated the importance of these factors. While not specific to this compound, the findings for similar branched substrates are instructive. Optimization might involve screening different copper salts (e.g., CuOAc), ligands, and bases to maximize the yield of the desired boronate ester, which is then hydrolyzed to the boronic acid. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions are highly sensitive to the choice of ligand and base, which can significantly influence catalyst activity and stability, thereby affecting yield. nih.gov

The following table illustrates a hypothetical optimization process for a copper-catalyzed borylation of 1-bromo-2-ethylbutane, based on typical findings in the literature for similar substrates.

Table 1: Hypothetical Optimization of Copper-Catalyzed Borylation

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuCl (5) | Xantphos (5) | K₃PO₄ (1.5) | Dioxane | 80 | 45 |

| 2 | CuOAc (5) | Xantphos (5) | K₃PO₄ (1.5) | Dioxane | 80 | 62 |

| 3 | CuOAc (5) | JohnPhos (5) | K₃PO₄ (1.5) | Dioxane | 80 | 55 |

| 4 | CuOAc (5) | Xantphos (5) | Cs₂CO₃ (1.5) | Dioxane | 80 | 75 |

| 5 | CuOAc (5) | Xantphos (5) | Cs₂CO₃ (1.5) | THF | 65 | 70 |

Advances in Scalable and Sustainable Synthesis of Branched Alkylboronic Acids

The growing importance of boronic acids has spurred research into more scalable and sustainable synthetic methods, adhering to the principles of green chemistry. rsc.orgresearchgate.net These advancements focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A key trend is the move away from stoichiometric and often pyrophoric organometallic reagents like Grignard and organolithium compounds. google.com Transition-metal-catalyzed borylations are at the forefront of this shift, offering milder reaction conditions and broader functional group compatibility. sci-hub.se While early methods often relied on expensive palladium catalysts, newer protocols utilize more abundant and less toxic first-row transition metals such as copper, iron, and cobalt. sci-hub.seresearchgate.net

Photoredox catalysis represents a significant green advancement, using visible light to generate alkyl radicals from precursors under exceptionally mild conditions. nih.govsemanticscholar.org Alkylboronic acids themselves can serve as radical precursors when activated, enabling a range of synthetic transformations. nih.gov This approach avoids the need for harsh reagents and high temperatures. rsc.orgrsc.org

The development of one-pot, multi-step reactions also contributes to sustainability by reducing the number of workup and purification steps, thereby saving solvents and energy. researchgate.net For example, a palladium-catalyzed borylation of an aryl chloride can be followed by an in-situ Suzuki-Miyaura coupling, creating complex molecules from simple precursors in a single vessel. organic-chemistry.org

Furthermore, the use of greener solvents and catalyst systems is an active area of research. This includes performing reactions in water or bio-based solvents and developing recyclable catalysts, such as palladium nanoparticles supported on materials like carbon. researchgate.netresearchgate.net Such innovations are crucial for transitioning the synthesis of branched alkylboronic acids from laboratory-scale procedures to large-scale, industrial production that is both economically viable and environmentally responsible. chemrxiv.orgresearchgate.net

Reactivity and Mechanistic Investigations of 2 Ethylbutyl Boronic Acid

Fundamental Reactivity Patterns of Alkylboronic Acids

Alkylboronic acids exhibit a range of characteristic reactions, though they are often considered less reactive than their aryl- and alkenylboronic acid counterparts in certain transformations. wiley-vch.denih.gov Their reactivity is fundamentally dictated by the sp²-hybridized boron atom, which possesses a vacant p-orbital, rendering it a Lewis acid. wiley-vch.de

Key reactivity patterns include:

Suzuki-Miyaura Coupling: While a cornerstone reaction for arylboronic acids, the participation of alkylboronic acids in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be challenging. wiley-vch.dewiley-vch.de This is often attributed to slower transmetalation rates and the potential for competing side reactions such as β-hydride elimination, particularly with secondary alkyl groups. wiley-vch.de

Radical Generation: A significant area of application for alkylboronic acids is as precursors to alkyl radicals. researchgate.net Under photoredox or oxidative conditions, the carbon-boron bond can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in a wide array of bond-forming reactions. nih.govnih.gov

Oxidation: The carbon-boron bond can be reliably oxidized, most commonly with hydrogen peroxide and a base, to form a carbon-oxygen bond, yielding the corresponding alcohol. This transformation is a robust and high-yielding process for both primary and secondary alkylboronic acids.

Protodeboronation: This process, involving the cleavage of the C-B bond and its replacement by a C-H bond, is a common and often undesired side reaction, particularly under the basic conditions of many cross-coupling reactions. wikipedia.org However, it can also be used for synthetic purposes. wikipedia.org

The stability of alkylboronic acids is a notable concern; they are prone to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines. wikipedia.org Boronate esters, such as pinacol (B44631) esters, are often used as more stable surrogates in synthesis. rsc.org

Role of the Boron-Carbon Bond in Chemical Transformations of (2-Ethylbutyl)boronic Acid

The boron-carbon (B-C) bond is the epicenter of reactivity for this compound. It is a covalent bond with a degree of polarity, where the carbon atom is the more nucleophilic partner. The nature of this bond dictates its participation in the two primary transformation pathways: two-electron (heterolytic) and one-electron (homolytic) processes.

In two-electron pathways, such as the transmetalation step of the Suzuki-Miyaura reaction, the B-C bond is cleaved heterolytically. The alkyl group is transferred to a transition metal center (e.g., palladium) with its pair of electrons, a process that is often the rate-determining step in the catalytic cycle. acs.org The efficiency of this transfer is influenced by the hybridization and substitution of the carbon atom. For secondary alkyl groups like 2-ethylbutyl, this step is known to be more sluggish compared to sp²-hybridized aryl or vinyl groups. acs.org

In one-electron pathways, the B-C bond is cleaved homolytically to generate a 2-ethylbutyl radical. This is typically achieved through single-electron transfer (SET) from an excited photocatalyst or to a strong oxidant. nih.gov The formation of an "ate" complex, by coordination of a Lewis base (e.g., an inorganic phosphate (B84403) or hydroxide) to the boron atom, can lower the oxidation potential of the alkylboronic acid, facilitating this radical generation. nih.govsemanticscholar.org Computational studies on related systems have shown a correlation between the B-C bond length in these ate complexes and their reactivity, with longer bonds indicating greater ease of cleavage. nih.gov

Transmetalation Pathways and Kinetics Involving this compound

Transmetalation is the critical step where the organic moiety is transferred from boron to the transition metal catalyst, most notably palladium in Suzuki-Miyaura couplings. For alkylboronic acids, this process is mechanistically complex and often kinetically challenging. acs.orgresearchgate.net

Two primary pathways are generally considered for the transmetalation step: rsc.orgresearchgate.net

The Boronate Pathway: The boronic acid first reacts with a base (e.g., hydroxide) to form a more nucleophilic, tetra-coordinate boronate species, [R-B(OH)₃]⁻. This anionic species is proposed to transfer the alkyl group to the palladium(II) center.

The Oxo-Palladium Pathway: The neutral boronic acid reacts directly with a palladium-hydroxo complex (e.g., [LₙPd(II)-OH]). This pathway avoids the formation of a separate boronate species in solution.

Kinetic studies on arylboronic acids have often shown the oxo-palladium pathway to be kinetically favored. rsc.org For alkylboronic acids like this compound, the transmetalation rate is significantly slower than for arylboronic acids. researchgate.net This sluggishness is a major barrier to their widespread use in cross-coupling. acs.org Recent mechanistic developments have focused on alternative activation modes, such as single-electron transmetalation (SET), where an alkyl radical generated from the boronic acid is trapped by a lower-valent metal complex, circumventing the traditional two-electron pathway. acs.org

The table below summarizes findings from kinetic studies on related boronic acid systems, illustrating the relative rates and favored pathways.

| Reactant System | Catalyst/Conditions | Key Finding | Reference |

| Phenylboronic Acid vs. [Pd(OAc)₂]/NaOAc | UV Spectroscopy | Rate is faster when neutral boronic acid is added to pre-mixed Pd/base, supporting the oxo-palladium pathway. | rsc.org |

| Arylboronic Acid vs. [PdXAr(PPh₃)₂] | ³¹P NMR Spectroscopy | Transmetalation rate between boronic acid and an oxo-palladium complex was four orders of magnitude faster than between the corresponding boronate and a palladium-halide complex. | rsc.org |

| Secondary Alkyltrifluoroborates | Pd-catalyzed coupling | Transmetalation rates for secondary alkylboron derivatives appear slower than for primary analogs. | researchgate.net |

Acid-Base Properties and Their Influence on Reactivity

This compound, like all boronic acids, is a Lewis acid, not a Brønsted-Lowry acid. wikipedia.orgnih.gov It accepts a hydroxide (B78521) ion (or other Lewis base) to form a tetracoordinate anionic boronate complex. This equilibrium is central to its reactivity.

R-B(OH)₂ + OH⁻ ⇌ [R-B(OH)₃]⁻

The pKa for this equilibrium determines the relative concentrations of the neutral trigonal acid and the anionic tetrahedral boronate at a given pH. nih.gov Alkylboronic acids are generally weaker Lewis acids (have higher pKa values) than arylboronic acids. nih.gov

| Boronic Acid Type | Typical pKa Range | Influence of Substituents | Reference |

| Arylboronic Acids | 4 - 9 | Electron-withdrawing groups decrease pKa (stronger acid). | nih.gov |

| Alkylboronic Acids | > 9 | Generally higher than arylboronic acids. | nih.gov |

The pH of the reaction medium has a profound impact on reactivity:

Transmetalation: As discussed, the formation of the boronate anion at higher pH can enhance nucleophilicity and facilitate the "boronate pathway" in cross-coupling reactions. rsc.org

Protodeboronation: The rate of protodeboronation is highly pH-dependent. Both acid- and base-catalyzed mechanisms exist, meaning the reaction is often slowest at or near neutral pH. wikipedia.org

Stability: At physiological pH, boronic acids largely exist in their neutral trigonal form. nih.gov The equilibrium with the boronate form is crucial for applications like saccharide sensing, where the boronate reversibly binds to diols. boronmolecular.com

Mechanistic Studies of Common Transformations (e.g., Oxidation, Protodeboronation)

Oxidation The oxidation of alkylboronic acids to alcohols is a synthetically reliable transformation. The most common mechanism, using basic hydrogen peroxide, involves the following steps:

Deprotonation of hydrogen peroxide by base to form the hydroperoxide anion (HOO⁻).

Nucleophilic attack of the hydroperoxide anion on the Lewis acidic boron atom of the boronic acid to form a tetracoordinate peroxyboronate intermediate.

A 1,2-migration of the alkyl group (2-ethylbutyl) from the boron atom to the adjacent oxygen atom. This rearrangement occurs with retention of configuration at the migrating carbon.

Hydrolysis of the resulting borate (B1201080) ester to release the final alcohol product, (2-ethylbutyl)methanol, and boric acid.

Protodeboronation Protodeboronation is the formal substitution of the boronic acid functional group with a hydrogen atom. wikipedia.org It is a significant decomposition pathway for boronic acids. Mechanistic studies have revealed multiple pH-dependent pathways: wikipedia.orgljmu.ac.uk

Acid-Catalyzed Pathway (Low pH): This mechanism involves the reaction between the neutral boronic acid and an acid catalyst. wikipedia.org

Base-Catalyzed Pathway (High pH): This process involves a pre-equilibrium to form the boronate anion, [R-B(OH)₃]⁻, followed by a rate-limiting reaction with water, which acts as the proton source. wikipedia.org Simple alkylboronic acids are generally stable at neutral pH where both of these catalyzed processes are minimized. wikipedia.org

Uncatalyzed Pathway: A direct reaction with water can also occur, though it is often slow for simple alkylboronic acids. ljmu.ac.uk

Radical Pathway: Under photoredox conditions, protodeboronation can occur via a radical intermediate. Single electron oxidation of a boron ate complex generates an alkyl radical, which is then reduced and protonated to yield the alkane. nih.gov

The susceptibility of a given boronic acid to protodeboronation is highly dependent on its organic substituent and the reaction conditions. wikipedia.org

Stereochemical Control and Regioselectivity in Reactions of this compound

While this compound itself is achiral, the principles of stereochemical control and regioselectivity are critical when it is used in complex molecule synthesis.

Stereochemical Control If a chiral analogue of this compound were used, or if a reaction involving it created a new stereocenter, stereocontrol would be paramount. Studies on other secondary alkylboron reagents have shown that the stereochemical outcome of reactions like Suzuki coupling is complex. nih.gov The transmetalation step can proceed with either retention or inversion of configuration at the carbon center. The outcome is influenced by several factors:

Ligand Choice: The electronic and steric properties of the phosphine (B1218219) ligand on the palladium catalyst can dictate the stereochemical pathway.

Alkylboron Reagent: The steric bulk of the alkylboron nucleophile itself can override ligand effects, favoring one stereochemical outcome. nih.gov

Electrophile: The electronic nature of the coupling partner can also influence the stereochemistry. nih.gov

Regioselectivity Regioselectivity refers to the control over the position of bond formation. When this compound is used as an alkylating agent, the regioselectivity is determined by the other reactant and the catalyst system. For example, in the palladium-catalyzed C-H alkylation of heterocycles, a directing group on the substrate is often used to control the site of alkylation. rsc.orgrsc.org

A study on the oxidative coupling of various alkylboronic acids with pyridin-2-yl-substituted heterocycles demonstrated excellent regioselectivity. The alkylation occurred exclusively at the position ortho to the directing pyridin-2-yl group. rsc.org This highlights how external factors, rather than the inherent properties of the alkylboronic acid itself, are used to achieve regiochemical control.

| Reaction Type | Directing Group/Catalyst | Outcome for Alkylboronic Acid | Reference |

| Pd-Catalysed C-H Alkylation | Pyridin-2-yl on Thiophene | Exclusive alkylation at the C3 position. | rsc.org |

| Rh-Catalysed Hydroboration of Alkenes | Rhodium catalyst | Can provide either Markovnikov or anti-Markovnikov addition of the boron unit, depending on the specific catalyst system. | organic-chemistry.org |

Applications of 2 Ethylbutyl Boronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions Facilitated by (2-Ethylbutyl)boronic Acid

Cross-coupling reactions are fundamental transformations in modern organic chemistry, and alkylboronic acids are crucial partners in these processes. The use of branched alkylboronic acids like this compound is particularly important for synthesizing molecules with greater three-dimensional character, a desirable trait in medicinal chemistry. nih.gov However, these couplings are often more challenging than those involving aryl or primary alkylboronic acids.

The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful methods for forming carbon-carbon bonds. mdpi.com The coupling of C(sp²)-hybridized aryl or vinyl halides with C(sp³)-hybridized alkylboron reagents is a well-established but challenging transformation. The primary difficulties arise from the slow rate of transmetalation and the competing pathway of β-hydride elimination from the alkyl group on the palladium intermediate. nih.gov

For branched secondary alkylboronic acids like this compound, these challenges are magnified due to increased steric hindrance. Research on structurally similar and sterically demanding secondary alkylboronic acids, such as cyclohexylboronic acid, demonstrates that successful coupling with hindered aryl halides requires carefully optimized conditions. High temperatures and highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are necessary to favor the desired reductive elimination over β-hydride elimination. rsc.org A highly reactive Pd-AntPhos catalyst system, for instance, has proven effective for coupling di-ortho-substituted aryl halides with secondary alkylboronic acids, overcoming significant steric barriers to form previously inaccessible C(sp²)-C(sp³) bonds. rsc.org The reactivity of this compound is expected to be analogous, requiring similar specialized catalytic systems for efficient coupling.

| Aryl Halide Partner | Boronic Acid | Catalyst System | Base | Solvent / Temp | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes / 120 °C | 63 | rsc.org |

| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes / 120 °C | 72 | rsc.org |

| 1-Bromo-2,6-dimethylnaphthalene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes / 120 °C | 75 | rsc.org |

| 9-Bromoanthracene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes / 120 °C | 81 | rsc.org |

The Chan-Lam coupling provides a valuable method for forming carbon-heteroatom bonds, typically involving the copper-mediated or catalyzed reaction of a boronic acid with an amine (N-H) or alcohol (O-H) nucleophile. nrochemistry.comwikipedia.org While extensively developed for arylboronic acids, the use of alkylboronic acids in Chan-Lam reactions is less common and presents distinct challenges. whiterose.ac.uk

The coupling of branched alkylboronic acids, which would include this compound, with nucleophiles like anilines or aliphatic amines often results in lower yields compared to their aryl counterparts. whiterose.ac.ukthieme-connect.com Stoichiometric amounts of copper reagents are sometimes required, and reactions may need elevated temperatures under an inert atmosphere to minimize oxidation side-products. whiterose.ac.uk Recent advancements have led to the development of catalytic conditions for coupling alkylboronic esters with aliphatic amines using oxygen from the air as the terminal oxidant, expanding the scope of this transformation. chemrxiv.org These methods have shown tolerance for a range of functional groups, though sterically demanding amines and boronic esters can still lead to lower conversions. whiterose.ac.ukchemrxiv.org

| Alkylboronic Ester | Amine Partner | Copper Source | Solvent / Temp | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentylboronic acid pinacol (B44631) ester | Morpholine | CuBr₂ (10 mol%) | MeCN / 80 °C | 96 | chemrxiv.org |

| Cyclohexylboronic acid pinacol ester | Morpholine | CuBr₂ (10 mol%) | MeCN / 80 °C | 99 | chemrxiv.org |

| Cyclohexylboronic acid pinacol ester | Piperidine | CuBr₂ (10 mol%) | MeCN / 80 °C | 99 | chemrxiv.org |

| Cyclohexylboronic acid pinacol ester | N-Methylbenzylamine | CuBr₂ (10 mol%) | MeCN / 80 °C | 97 | chemrxiv.org |

Rhodium catalysts are effective in mediating the addition of organoboron reagents to various unsaturated systems, such as enones and aldehydes. rsc.org While most extensively studied for aryl- and alkenylboronic acids, these methods can be extended to alkylboronic acids. For instance, rhodium-catalyzed conjugate addition to α,β-unsaturated systems is a key method for C-C bond formation.

Furthermore, other transition metals have been used to mediate reactions involving alkylboronic acids. A notable example is the acid-catalyzed alkylation of quinoxalin-2(1H)-ones, where secondary alkylboronic acids like 2-butylboronic acid and cyclohexylboronic acid serve as effective alkylating agents in the presence of an oxygen atmosphere. ccspublishing.org.cn This transformation proceeds via a proposed radical mechanism, showcasing a different mode of reactivity for alkylboronic acids. ccspublishing.org.cn The reaction demonstrates good functional group tolerance, and its success with secondary alkylboronic acids suggests that this compound would be a viable substrate under similar conditions.

| Alkylboronic Acid | Catalyst/Solvent | Atmosphere / Temp | Yield (%) | Reference |

|---|---|---|---|---|

| Isopropylboronic acid | CF₃CO₂H / MeCN | O₂ / 120 °C | 72 | ccspublishing.org.cn |

| sec-Butylboronic acid | CF₃CO₂H / MeCN | O₂ / 120 °C | 69 | ccspublishing.org.cn |

| Cyclohexylboronic acid | CF₃CO₂H / MeCN | O₂ / 120 °C | 74 | ccspublishing.org.cn |

The success of cross-coupling reactions involving sterically hindered secondary alkylboronic acids is critically dependent on the choice of ligand and catalyst system. For Suzuki-Miyaura couplings, the ligand must promote the desired reaction pathway (oxidative addition, transmetalation, reductive elimination) while suppressing side reactions like β-hydride elimination.

Systematic ligand screening has shown that for extremely demanding couplings, such as between a di-ortho-substituted aryl bromide and a secondary alkylboronic acid (e.g., cyclohexylboronic acid), many common phosphine ligands fail. rsc.org Bulky and electron-rich biaryl monophosphine ligands, such as AntPhos and S-Phos, have demonstrated unique efficacy. mdpi.comrsc.org These ligands create a sterically crowded and electron-rich palladium center that accelerates the rate-limiting reductive elimination step, allowing it to outcompete β-hydride elimination. The choice of ligand is therefore paramount for achieving synthetically useful yields with substrates like this compound.

| Ligand | Catalyst Precursor | Base / Solvent | Yield of Product (%) | Reference |

|---|---|---|---|---|

| AntPhos | Pd(OAc)₂ | K₃PO₄ / Toluene | 55 | rsc.org |

| BI-DIME | Pd(OAc)₂ | K₃PO₄ / Toluene | 31 | rsc.org |

| S-Phos | Pd(OAc)₂ | K₃PO₄ / Toluene | 3 | rsc.org |

| X-Phos | Pd(OAc)₂ | K₃PO₄ / Toluene | 0 | rsc.org |

| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ / Toluene | 0 | rsc.org |

| dppf | Pd(OAc)₂ | K₃PO₄ / Toluene | 0 | rsc.org |

Stereoselective Synthesis of Complex Molecules Incorporating the 2-Ethylbutyl Moiety

The creation of chiral molecules containing specific alkyl fragments is a central goal of asymmetric synthesis. Chiral non-racemic boronic esters are exceptionally valuable building blocks because the C-B bond can be transformed into a variety of functional groups with high stereospecificity. While specific examples detailing the asymmetric synthesis of a chiral (2-ethylbutyl)boronic ester are not prominent in the literature, established methodologies for preparing chiral secondary boronic esters are directly applicable.

One of the most powerful methods is the Matteson homologation of chiral boronic esters. This reaction involves the insertion of a dichloromethyl group into a C-B bond, followed by displacement with a nucleophile, which proceeds with excellent stereocontrol. Repeated homologation steps can build up complex carbon skeletons with defined stereochemistry. This approach could be envisioned for the synthesis of a chiral precursor to the 2-ethylbutyl group, allowing for the stereocontrolled installation of this moiety into a target molecule.

Role of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation to form a complex product, are highly valued for their efficiency and atom economy. The Petasis reaction (or borono-Mannich reaction) is a prominent MCR where an amine, a carbonyl compound, and an organoboronic acid combine to form α-amino acids or other amine derivatives. nih.gov

While highly effective with aryl- and vinylboronic acids, the use of alkylboronic acids in the Petasis reaction has been more limited, particularly with sterically hindered variants. Some studies have noted that secondary alkylboronic acids like cyclohexylboronic acid may fail to yield the desired product under standard Petasis conditions. researchgate.net However, related transformations have shown promise. For example, the synthesis of dipropargylic amines from primary amines, formaldehyde, and propiolic acid was found to be mediated by isobutylboronic acid, showcasing the ability of a branched alkylboronic acid to facilitate a multi-component condensation process. nih.gov Additionally, the alkylation of quinoxalin-2(1H)-ones with secondary alkylboronic acids can be viewed as a three-component process (heterocycle, boronic acid, oxidant), demonstrating another context in which this compound could function within an MCR framework. ccspublishing.org.cn

| Quinoxalin-2(1H)-one | Alkylboronic Acid | Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|

| N-Methylquinoxalin-2(1H)-one | Isopropylboronic acid | CH₃CO₂H, Acetone, Air, 100 °C | 88 | ccspublishing.org.cn |

| N-Ethylquinoxalin-2(1H)-one | Isopropylboronic acid | CH₃CO₂H, Acetone, Air, 100 °C | 85 | ccspublishing.org.cn |

| N-Methylquinoxalin-2(1H)-one | sec-Butylboronic acid | CH₃CO₂H, Acetone, Air, 100 °C | 72 | ccspublishing.org.cn |

| N-Methylquinoxalin-2(1H)-one | Cyclohexylboronic acid | CH₃CO₂H, Acetone, Air, 100 °C | 78 | ccspublishing.org.cn |

Catalytic Roles and Innovations Featuring 2 Ethylbutyl Boronic Acid

Boronic Acids as Lewis Acid Organocatalysts

Boronic acids are recognized for their utility as Lewis acid organocatalysts, a role that stems from the electron-deficient nature of the boron atom. nih.govgoogle.com This Lewis acidity allows them to activate a variety of functional groups. Organoboron species generally act as Lewis acids, and this property is exploited in catalysis. acs.org The catalytic activity often relies on the complexation of a substrate to the boron atom. rsc.org

Boronic acid catalysis can facilitate dehydrative reactions, such as amide bond formation from carboxylic acids and amines, by activating the carboxylic acid. vt.edunih.gov This approach offers a mild and selective method for synthesis. nih.gov Furthermore, boronic acids can catalyze condensation reactions of carbonyl compounds. rsc.org The interaction between the boronic acid and a carbonyl group can lead to highly organized transition states, enabling stereoselective transformations. rsc.org

Participation in Cooperative Catalytic Systems

Boronic acids have been successfully employed in cooperative catalytic systems, where they work in conjunction with another catalyst to achieve a transformation that is not possible or is inefficient with either catalyst alone. researchgate.net For instance, a cooperative system of an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to effectively catalyze the dehydrative condensation between carboxylic acids and amines. researchgate.net

In some systems, a boronic acid can act in concert with a Brønsted acid. Such dual co-catalyst systems have been identified to accelerate the synthesis of substituted 2H-chromenes from phenols and α,β-unsaturated carbonyls. The synergy between the two catalysts allows for both to be used in catalytic quantities.

Role as an Additive or Co-catalyst in Transition Metal Catalysis

While widely known as reagents in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, boronic acids can also function as additives or co-catalysts. vt.edu In these roles, they can influence the reaction's efficiency and selectivity. The transmetalation step in the Suzuki-Miyaura reaction, where an organic group is transferred from boron to a transition metal like palladium, is a fundamental process in catalysis.

The interaction of boronic acids with transition metals such as palladium, rhodium, iron, and gold has been a subject of mechanistic studies to understand and optimize catalytic cycles. Their ability to engage in these cycles makes them key components in the synthesis of complex organic molecules.

Development of Recyclable Catalytic Systems Utilizing Boronic Acid Derivatives

The development of recyclable catalysts is a significant goal in green chemistry, and derivatives of boronic acids have been explored for this purpose. One strategy involves immobilizing the boronic acid catalyst on a solid support. For example, fluorous boronic acid catalysts have been developed that can be recovered and reused multiple times without a significant loss of activity.

Another approach involves designing catalysts that precipitate out of the reaction mixture upon completion, allowing for easy separation and recycling. Metal-organic frameworks (MOFs) functionalized with boronic acid-coordinating linkers have also been investigated as recyclable platforms for transition-metal catalysis. acs.org

Derivatization Strategies and Functional Group Interconversions of 2 Ethylbutyl Boronic Acid

Synthesis and Reactivity of Boronate Esters and Anhydrides of (2-Ethylbutyl)boronic Acid

This compound, like other boronic acids, can be readily converted into boronate esters and boronic anhydrides (boroxines). These derivatives exhibit different physical properties and reactivity profiles compared to the parent acid.

Boronate Esters: The esterification of this compound is a common strategy to enhance its stability and solubility in organic solvents. wiley-vch.de The reaction involves the condensation of the boronic acid with an alcohol or, more commonly, a diol. wiley-vch.dewikipedia.org This process is an equilibrium that is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation. wiley-vch.de

Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and 1,3-propanediol, which form stable five- or six-membered cyclic esters. wiley-vch.dewikipedia.org The resulting esters, such as the pinacol ester (2-(2-ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), are generally less polar, chromatographically stable, and less prone to the side reactions that can affect free boronic acids. sigmaaldrich.com While alkylboronate esters are considered less reactive in transmetalation steps for cross-coupling reactions compared to their aryl counterparts, they are valuable intermediates. wiley-vch.denih.gov Their activation, often with strong bases, can facilitate participation in reactions like the Suzuki-Miyaura coupling. rsc.org

Boronic Anhydrides: Boronic acids have a propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines. wikipedia.orgsigmaaldrich.com The formation of the (2-ethylbutyl)boroxine is a reversible equilibrium process influenced by the concentration of water. In Suzuki coupling reactions, the boroxine (B1236090) and the free boronic acid are often considered equivalent, as the boroxine can readily hydrolyze back to the monomeric acid under the reaction conditions. sigmaaldrich.com

Table 1: Common Derivatives of this compound and Their Synthesis

| Derivative Type | Reactant(s) | General Conditions | Product Name |

| Boronate Ester | Pinacol | Azeotropic removal of water (e.g., with a Dean-Stark apparatus) or use of a dehydrating agent. wiley-vch.de | 2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Boronate Ester | 1,3-Propanediol | Azeotropic removal of water or use of a dehydrating agent. wiley-vch.de | 2-(2-Ethylbutyl)-1,3,2-dioxaborinane |

| Boronic Anhydride | This compound | Dehydration (can occur spontaneously upon storage or with heating). wikipedia.orgsigmaaldrich.com | 2,4,6-Tris(2-ethylbutyl)boroxine |

Conversion to Organotrifluoroborates and other Activated Boron Species

To enhance stability and modulate reactivity, this compound can be converted into tetracoordinate boron species. Among these, potassium organotrifluoroborates are particularly significant.

Organotrifluoroborates: this compound reacts with potassium hydrogen fluoride (B91410) (KHF₂) in an aqueous or alcoholic medium to form the corresponding potassium (2-ethylbutyl)trifluoroborate salt. acs.orgnih.gov These salts are typically crystalline solids that are exceptionally stable to air and moisture, making them easy to handle and store indefinitely. nih.govresearchgate.net The tetracoordinate nature of the boron atom in trifluoroborates masks the Lewis acidity and reactivity of the C-B bond, effectively serving as a robust protecting group. acs.orgbohrium.com

Potassium alkyltrifluoroborates are competent nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often exhibiting reactivity that is superior to the corresponding boronic acids or esters. nih.gov Their utility has been demonstrated in couplings with a variety of aryl and heteroaryl chlorides. nih.gov The hydrolysis of the trifluoroborate to the active boronic acid species can be achieved in situ under the coupling conditions or via separate procedures using agents like silica (B1680970) gel or Lewis acids. scielo.brscielo.br

Other Activated Species: Another important class of protected and activated boronic acids are N-methyliminodiacetic acid (MIDA) boronates. acs.org Reacting this compound with N-methyliminodiacetic acid would yield the corresponding MIDA boronate. These derivatives are also highly stable, air-tolerant crystalline solids. researchgate.net A key feature of MIDA boronates is their stability under a wide range of reaction conditions, including those for other cross-coupling reactions, yet they can be readily deprotected under mild aqueous basic conditions to release the free boronic acid. acs.orgresearchgate.net This orthogonal stability allows for their use in complex, iterative synthesis strategies. researchgate.net

Strategies for Protecting and Activating the Boronic Acid Functionality

The utility of this compound in multi-step synthesis often requires the strategic protection of the boronic acid group to prevent undesired reactions. Conversely, activation is necessary to enhance its nucleophilicity for cross-coupling reactions. rsc.orggoogle.com

Protection Strategies: The primary goal of protection is to convert the trigonal planar, sp²-hybridized boron into a more stable tetrahedral, sp³-hybridized state. researchgate.net This change reduces the Lewis acidity and the reactivity of the carbon-boron bond.

Boronate Esters: As discussed, conversion to cyclic esters with diols like pinacol is a common and effective protection method. sigmaaldrich.com

N-Methyliminodiacetate (MIDA) Esters: MIDA boronates are exceptionally stable protecting groups that are tolerant to a broad range of non-aqueous reaction conditions but are easily cleaved with aqueous base. acs.orgresearchgate.net

Organotrifluoroborates: Formation of the trifluoroborate salt provides excellent stability to both air and moisture and is compatible with various synthetic transformations, acting as a robust protecting group that can be carried through multiple steps. bohrium.com

Table 2: Protecting Groups for this compound

| Protecting Group | Reagent | Key Stability Features | Deprotection Conditions |

| Pinacol | Pinacol | Stable to chromatography, air (relative). sigmaaldrich.com | Acidic or basic hydrolysis. wiley-vch.de |

| MIDA | N-Methyliminodiacetic acid | Stable to anhydrous conditions, various cross-coupling reactions. researchgate.net | Mild aqueous base (e.g., NaHCO₃). acs.org |

| Trifluoroborate | Potassium hydrogen fluoride (KHF₂) | Highly stable to air and moisture. nih.govresearchgate.net | Lewis acids (e.g., SiO₂) or aqueous base. scielo.brscielo.br |

Activation Strategies: Alkylboronic acids are generally less reactive than their aryl or vinyl counterparts in Suzuki-Miyaura couplings due to the weaker polarization of the C(sp³)–B bond. rsc.org Several strategies exist to activate them:

Base Activation: The most common method for Suzuki coupling involves the addition of a base (e.g., K₂CO₃, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic borate (B1201080) species, which facilitates the crucial transmetalation step with the palladium catalyst. organic-chemistry.org

Conversion to "Ate" Complexes: Treatment of alkylboronate esters with strong bases like alkyllithium reagents forms highly nucleophilic "ate" complexes. rsc.org These activated species can undergo transmetalation to other metals, such as copper, enabling a broader range of cross-coupling reactions. nih.gov

Radical Activation: Recent advances have utilized photoredox catalysis to activate alkylboronic acids and esters. In this approach, a Lewis base can form a redox-active complex with the boronic acid (or its boroxine), which can then be oxidized or reduced by a photocatalyst to generate an alkyl radical. nih.gov This open-shell pathway provides access to C-C bond formations under mild conditions. rsc.orgrsc.org

Post-Synthetic Modifications of the 2-Ethylbutyl Side Chain

While derivatization typically focuses on the boronic acid group, the 2-ethylbutyl side chain itself can potentially undergo functionalization. This is a more advanced and challenging area, as it requires selective reaction at a C(sp³)–H bond without disrupting the carbon-boron bond.

Methods for the late-stage functionalization of unactivated C(sp³)–H bonds are an active area of research. Palladium-catalyzed C–H activation/arylation reactions have been developed for various alkylamine and amino acid substrates. nih.gov For a substrate like this compound (or its protected derivatives), such a transformation would likely require a directing group to be installed on the molecule to guide the catalyst to a specific C–H bond.

Alternatively, radical-based strategies offer a pathway for modifying alkyl chains. nih.govunibe.ch For instance, photoredox-catalyzed processes that generate alkyl radicals from the boronic acid could potentially be intercepted or undergo subsequent reactions, although controlling the site of functionalization on the 2-ethylbutyl chain would be a significant challenge. Electrochemical methods have also emerged as a powerful tool for generating highly reactive carbocation intermediates from alkyl organoboron reagents, which can then be trapped by a wide array of nucleophiles, allowing for the introduction of diverse heteroatoms onto the alkyl backbone. researchgate.netchemrxiv.org The application of these advanced methods would enable the conversion of the simple 2-ethylbutyl group into a more complex and functionalized scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethylbutyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (2-ethylbutyl)boronic acid, providing detailed information about the hydrogen, carbon, and boron environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the ethyl and butyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. In this compound, distinct signals are expected for each carbon in the 2-ethylbutyl chain. The carbon atom directly bonded to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation. In some cases, the carbon attached to the boron may not be detected at all in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their proximity to the boronic acid functional group.

¹¹B NMR Spectroscopy: As boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), ¹¹B NMR is particularly informative for characterizing boronic acids. The chemical shift of the boron atom is sensitive to its coordination environment. For tricoordinate boronic acids, the ¹¹B NMR signal typically appears in a characteristic downfield region. For instance, a reported ¹¹B NMR chemical shift for a similar alkylboronic acid derivative was observed at approximately 34.4 ppm. The chemical shift can be influenced by factors such as solvent and the presence of coordinating ligands, which can cause an upfield shift.

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on typical values for similar structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 0.8 - 1.0 | Triplet & Multiplet | Signals corresponding to the methyl and methylene (B1212753) protons of the ethyl and butyl groups. |

| 1.2 - 1.6 | Multiplet | Methylene and methine protons of the alkyl chain. | |

| 4.5 - 5.5 | Broad Singlet | Protons of the B(OH)₂ group, often exchangeable and may not always be observed. | |

| ¹³C | 10 - 15 | - | Methyl carbons. |

| 20 - 40 | - | Methylene and methine carbons. The carbon attached to boron may show a broad signal or not be observed. | |

| ¹¹B | 28 - 35 | Broad Singlet | Characteristic for a tricoordinate boronic acid. |

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong and broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the B(OH)₂ group, which are often involved in hydrogen bonding. The B-O stretching vibration typically appears as a strong band around 1350-1400 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region. The B-C stretching vibration can also be observed, though it is generally weaker.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The O-H stretching vibrations are also visible in the Raman spectrum. The B-O stretching vibration is also Raman active. Raman spectroscopy can be particularly useful for studying the symmetric vibrations of the molecule and can be used for quantitative analysis of mixtures.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | 3100 - 3500 | Strong, Broad (IR) |

Computational Studies and Theoretical Investigations of 2 Ethylbutyl Boronic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of (2-ethylbutyl)boronic acid. wikipedia.orgbiorxiv.org These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

For this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to provide a balance between accuracy and computational cost. biorxiv.orgresearchgate.net Such studies can determine key electronic parameters:

Atomic Charges: Calculations reveal the partial charges on each atom, highlighting the electrophilic nature of the boron atom and the nucleophilic character of the oxygen atoms. The Hirshfeld charge analysis is one method used to confirm these observations. nih.gov

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate the bonding characteristics, such as the nature of the Boron-Carbon and Boron-Oxygen bonds. mdpi.com For instance, the bond between a boronic acid's boron atom and a serine or threonine residue in a protein active site is characterized more as a polar covalent bond than a simple nonpolar one. mdpi.com

Frontier Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For alkylboronic acids, the alkyl group can influence these energies, with larger alkyl chains sometimes reducing the HOMO-LUMO gap. nih.gov

Table 1: Illustrative Calculated Electronic Properties of this compound Note: These values are hypothetical examples based on typical results for similar alkylboronic acids from DFT calculations and are for illustrative purposes only.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Partial Charge on Boron (B) | +0.75 e | Indicates a significant electrophilic character, making it susceptible to nucleophilic attack. |

| Partial Charge on Oxygens (O) | -0.65 e | Highlights the nucleophilic nature of the hydroxyl groups. |

| B-C Bond Length | 1.56 Å | Typical for a single bond between boron and an sp3-hybridized carbon. |

| B-O Bond Length | 1.37 Å | Shorter than a typical B-O single bond, suggesting some pi-character. |

| HOMO Energy | -9.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 11.0 eV | A large gap suggests high kinetic stability. |

Molecular Modeling and Dynamics Simulations of Reactivity Pathways and Transition States

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations are invaluable for studying the dynamic processes involved in chemical reactions. grantome.commdpi.com For this compound, these methods can map out reaction pathways, identify transition states, and calculate activation energies for reactions it might participate in, such as the Suzuki-Miyaura coupling or interactions with biological macromolecules. mdpi.com

MD simulations can model the behavior of the boronic acid in different solvent environments, which is crucial as solvent can play a direct role in reaction mechanisms. whiterose.ac.uk For reactions in complex environments, like an enzyme's active site, QM/MM methods are employed. mdpi.com In this approach, the reacting species (the boronic acid and the active site residues) are treated with high-level quantum mechanics, while the surrounding protein and solvent are modeled using classical molecular mechanics. mdpi.com

Research on other boronic acids has shown that these simulations can reveal detailed mechanistic insights. For example, in the interaction of boronic acid inhibitors with enzymes like metallo-β-lactamases, simulations have shown that the formation of a covalent bond between the boron atom and a nucleophilic residue can be a barrierless process once the inhibitor is in the active site. mdpi.com This is due to the strong electrophilic character of the boron atom, which readily interacts with the lone pair of a nucleophile. mdpi.com Such studies are critical for understanding how boronic acid-based drugs exert their therapeutic effects. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of new compounds and the interpretation of experimental spectra. wikipedia.org For this compound, methods like DFT can be used to calculate parameters for various spectroscopic techniques. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H, ¹³C, and ¹¹B NMR. researchgate.net For ¹¹B NMR, which is particularly informative for boron-containing compounds, both the isotropic chemical shift (δ_iso_) and the quadrupolar coupling constant (C_Q_) can be calculated. acs.org These calculated values are then compared with experimental data to confirm the structure. Studies on aromatic boronic acids have shown a good correlation between calculated and experimental ¹¹B NMR parameters. researchgate.netacs.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, vibrational modes can be assigned to specific functional groups, such as the O-H and B-O stretches in this compound.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: The predicted values are hypothetical examples derived from typical DFT calculation accuracy for similar molecules. Experimental values are typical ranges.

| Spectroscopic Parameter | Predicted Value (DFT) | Typical Experimental Value |

|---|---|---|

| ¹¹B NMR Chemical Shift (δ_iso_) | 30.5 ppm | 28 - 33 ppm |

| ¹H NMR (B-C-C H₂) | 1.35 ppm | ~1.4 ppm |

| ¹³C NMR (B -C) | 25.0 ppm | ~22 ppm (broad) |

| IR Freq. (O-H stretch) | 3350 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| IR Freq. (B-O stretch) | 1340 cm⁻¹ | 1310-1380 cm⁻¹ (strong) |

The correlation between predicted and experimental data is often improved by applying scaling factors to the calculated frequencies to account for approximations in the computational methods and anharmonicity in the real system. researchgate.net

Conformational Analysis of the 2-Ethylbutyl Substituent

Computational conformational analysis, using methods ranging from molecular mechanics to DFT, can identify the most stable conformers and the energy barriers for rotation between them. researchgate.net For the 2-ethylbutyl group, the key dihedral angles to consider are around the C-C bonds of the butyl chain.

Studies on similar branched alkyl groups, such as in poly(2-ethylbutyl methacrylate), show that the bulkiness of the group leads to specific conformational preferences, often favoring trans arrangements to minimize steric strain. researchgate.net The analysis involves systematically rotating the bonds and calculating the energy of each resulting structure to map out the potential energy surface.

Table 3: Illustrative Relative Energies of 2-Ethylbutyl Group Conformers Note: These conformers and energies are hypothetical examples to illustrate the output of a conformational analysis.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

The results of such an analysis can reveal the most likely shapes the this compound molecule will adopt in solution, which is critical for understanding its reactivity and potential to bind to a receptor or catalyst. researchgate.net

In Silico Design of Novel Boronic Acid Reagents and Catalysts

The insights gained from computational studies can be leveraged for the in silico design of new molecules with enhanced properties. researchgate.netmdpi.com By modifying the structure of this compound computationally and then recalculating its properties, researchers can screen potential new reagents or catalysts before undertaking their synthesis. researchgate.netnih.gov

For example, if the goal is to design a boronic acid with increased Lewis acidity, different electron-withdrawing groups could be computationally substituted onto the alkyl chain, and their effect on the charge of the boron atom and the LUMO energy could be calculated. Conversely, if the aim is to create a bulkier reagent for stereoselective synthesis, the computational models can predict the steric impact of different substitution patterns.

This design-test-refine cycle can be performed rapidly using computational methods, accelerating the discovery of novel boronic acids for various applications, from organic synthesis to medicinal chemistry. nih.gov For instance, in silico approaches have been used to identify boronic acid derivatives with potential anticancer activity by predicting their interaction with biological targets. mdpi.com

Emerging Research Areas and Future Directions for 2 Ethylbutyl Boronic Acid

Integration in Flow Chemistry and Automated Synthesis Platforms

The synthesis of boronic acids, including (2-ethylbutyl)boronic acid, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processes, such as enhanced safety, improved reaction control, and higher throughput. organic-chemistry.orggoogle.com

Continuous flow reactors are particularly well-suited for reactions involving unstable intermediates, such as those often generated during the synthesis of boronic acids via organolithium or Grignard reagents. organic-chemistry.orgokayama-u.ac.jp Research has demonstrated the successful multigram-scale synthesis of various boronic acids using simple continuous flow setups, achieving reaction times of less than a second and throughputs of up to 60 g/h. organic-chemistry.org This approach minimizes the risks associated with highly reactive intermediates and allows for precise temperature control, which is crucial for maximizing yield and purity. organic-chemistry.orgokayama-u.ac.jp For a compound like this compound, this would translate to more efficient and scalable production, making it more accessible for both research and industrial applications.

Furthermore, photoredox catalysis in flow reactors is emerging as a powerful tool for the synthesis of boronic acid derivatives. thieme-connect.comrsc.org This technique allows for the efficient generation of alkyl radicals from boronic acids, which can then participate in a variety of carbon-carbon bond-forming reactions. thieme-connect.comchemrxiv.org The integration of this compound into such automated, light-driven systems could unlock new synthetic pathways and facilitate the rapid generation of diverse compound libraries for screening purposes. chemrxiv.org

Table 1: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Time | Hours to days | Seconds to minutes organic-chemistry.org |

| Scalability | Challenging, requires process redevelopment | More straightforward, scalable by extending run time organic-chemistry.org |

| Safety | Higher risk with unstable intermediates | Enhanced safety due to small reaction volumes google.com |

| Process Control | Difficult to control temperature and mixing | Precise control over reaction parameters organic-chemistry.orgokayama-u.ac.jp |

| Throughput | Lower | High throughput achievable organic-chemistry.org |

Sustainable Synthesis and Green Chemistry Principles for this compound Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of boronic acids is no exception. numberanalytics.comnih.gov Future research on this compound and its derivatives will likely focus on developing more sustainable and environmentally friendly processes.

Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695) is a primary goal. nih.govroyalsocietypublishing.org Micellar catalysis, for instance, has enabled the efficient borylation of aryl bromides in water. organic-chemistry.org

Catalytic Processes: The development of highly efficient and recyclable catalysts can significantly reduce waste. numberanalytics.comrsc.org Organoboron compounds themselves are often considered environmentally friendly due to their low toxicity. nih.govrsc.org

Atom Economy: Multicomponent reactions (MCRs) are a powerful tool for improving atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing the formation of by-products. nih.gov

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or photochemistry can reduce energy consumption and reaction times. nih.govpro-metrics.org

Recent advancements include the use of organic photocatalysts as a replacement for expensive and toxic iridium-based catalysts in the synthesis of boronic acid derivatives. rsc.org Additionally, methods for the direct synthesis of arylboronic acids from arylamines using greener diazotization agents have been developed. organic-chemistry.org Applying these principles to the synthesis of this compound could lead to more cost-effective and sustainable production methods.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The field of organoboron chemistry is continuously expanding with the discovery of novel reactivity modes and unprecedented transformations. While traditionally known for their role in Suzuki-Miyaura cross-coupling reactions, boronic acids like this compound are now being explored as versatile radical precursors. thieme-connect.comchinesechemsoc.org

Visible-light photoredox catalysis has emerged as a key technology for activating alkylboronic esters to generate alkyl radicals. chinesechemsoc.orgnih.gov This has enabled a range of new C-C bond-forming reactions, including the alkynylation and aminoalkylation of alkyl boronic esters. chemrxiv.orgchinesechemsoc.org For example, researchers have developed a four-component reaction that uses alkyl boronic acids as alkylating agents to synthesize complex secondary amines under mild, photoredox-catalyzed conditions. chemrxiv.org This opens up possibilities for using this compound to introduce the 2-ethylbutyl moiety into a wide variety of molecular scaffolds.

Other emerging transformations include:

Stereospecific reactions: New methods are being developed for the stereospecific transformation of alkylboronic esters, which is crucial for the synthesis of chiral molecules. nih.gov

Metal-free couplings: The development of metal-free cross-coupling reactions between N-tosylhydrazones and boronic acids provides a more sustainable alternative to traditional palladium-catalyzed methods. uniovi.esuniovi.es

Boronic acid catalysis: Boronic acids themselves can act as catalysts, for example, in direct amide bond formation, which proceeds with high atom efficiency and water as the only byproduct. rsc.orgrsc.org

These novel reactivity modes will undoubtedly expand the synthetic utility of this compound, enabling the creation of novel and complex molecules.

Applications in Materials Science and Polymer Chemistry

Boronic acids are gaining significant attention in materials science and polymer chemistry due to their unique ability to form reversible covalent bonds with diols. researchgate.netnih.gov This property allows for the creation of "smart" materials that can respond to external stimuli such as changes in pH or the presence of specific molecules like glucose. researchgate.netrsc.org

The incorporation of this compound moieties into polymer chains could lead to the development of novel materials with tailored properties. Potential applications include:

Self-healing materials: The dynamic nature of boronic ester bonds can be exploited to create polymers that can repair themselves after damage.

Sensors: Boronic acid-functionalized polymers can be used to develop sensors for the detection of saccharides and other diol-containing molecules. rsc.orgboronmolecular.com

Drug delivery systems: Hydrogels crosslinked with boronic esters can be designed to release encapsulated drugs in response to specific physiological conditions, such as the high glucose levels found in diabetic patients. rsc.org

Responsive membranes: The permeability of membranes containing boronic acids can be controlled by pH or the concentration of competing diols. rsc.org

Research has shown that boronic acid-functionalized spherical polymer brushes exhibit high and selective binding capacity for glycoproteins. rsc.org The specific steric and electronic properties of the 2-ethylbutyl group could influence the binding affinity and selectivity of such materials, offering a new avenue for tuning material properties.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Underlying Principle | Potential Advantage of (2-Ethylbutyl) Moiety |

| Responsive Hydrogels | Reversible boronic ester crosslinking with diols rsc.org | Tuning of gel properties (e.g., swelling, stiffness) |

| Glycoprotein Enrichment | Boronate affinity for cis-diols on glycoproteins rsc.org | Modulating binding affinity and selectivity |

| Controllable Cell Imaging | Interaction with cell membrane glycoproteins acs.orgnih.gov | Influencing polymer-cell membrane interactions |

| Stimuli-Responsive Polymers | pH and glucose-dependent solubility/assembly rsc.org | Adjusting the trigger points for responsiveness |

Interdisciplinary Research Opportunities and High-Throughput Screening Initiatives

The versatility of boronic acids creates numerous opportunities for interdisciplinary research, bridging organic chemistry with biology, medicine, and materials science. researchgate.netsprinpub.com this compound, as a unique building block, can contribute to these collaborative efforts.

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery and materials development. nih.govacs.org The integration of this compound into these libraries could lead to the identification of novel bioactive compounds or materials with desired properties. Boronic acid fragments are of particular interest in drug discovery as they can act as covalent modifiers of serine residues in enzyme active sites. enamine.net

The development of DNA-encoded libraries (DELs) has further revolutionized the screening process, allowing for the evaluation of billions of compounds. acs.org The inclusion of this compound in the design of new DELs could uncover unique protein-ligand interactions and lead to the discovery of highly selective therapeutic agents. acs.org

Virtual screening methods are also being employed to predict the binding of boronic acids to protein targets, accelerating the discovery of potent and selective inhibitors. researchgate.net These computational approaches can be used to explore the potential interactions of this compound with various biological targets, guiding synthetic efforts towards the most promising candidates.

Q & A

Q. What structural modifications of this compound could enhance its tubulin polymerization inhibition activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on combretastatin analogs suggest:

- Replacing phenolic –OH with boronic acid improves IC (e.g., 13c: IC = 21 µM vs. combretastatin A-4: IC = 2 µM).

- Introducing electron-withdrawing groups (e.g., –CF) at the meta position enhances electrophilicity and binding to β-tubulin’s colchicine site. Molecular dynamics simulations guide optimal substituent placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.